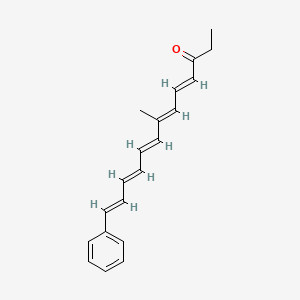
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is a complex organic compound characterized by multiple conjugated double bonds and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one typically involves the use of organic reagents and catalysts to facilitate the formation of the conjugated double bonds and the incorporation of the phenyl group. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the conjugated enone.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, which can then be further functionalized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to obtain the final product.
化学反応の分析
Types of Reactions
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the conjugated double bonds to single bonds, forming saturated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
作用機序
The mechanism of action of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one involves its interaction with various molecular targets and pathways. The conjugated double bonds and phenyl group allow it to participate in electron transfer reactions and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
類似化合物との比較
Similar Compounds
Crocetin: A natural apocarotenoid dicarboxylic acid with similar conjugated double bonds.
Crocetin dialdehyde: Another compound with a similar structure, used in various biochemical studies.
Uniqueness
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is unique due to its specific arrangement of conjugated double bonds and the presence of a phenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
16964-44-6 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.395 |
IUPAC名 |
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-13-18(2)12-7-4-5-8-14-19-15-9-6-10-16-19/h4-17H,3H2,1-2H3/b5-4+,12-7+,14-8+,17-11+,18-13+ |
InChIキー |
WVVOWIXJRSEXOC-FPPBPJRKSA-N |
SMILES |
CCC(=O)C=CC=C(C)C=CC=CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


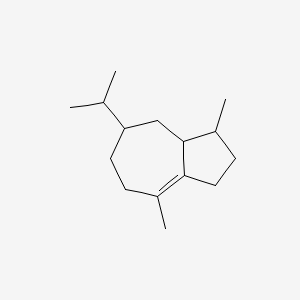

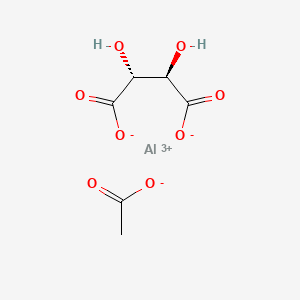
![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)
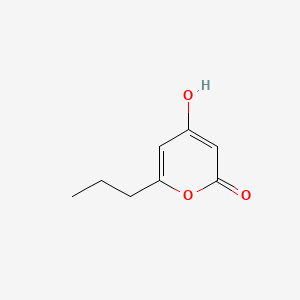
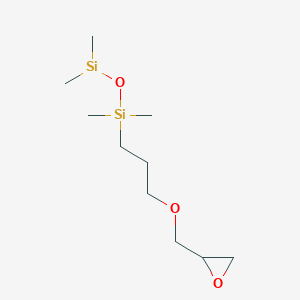
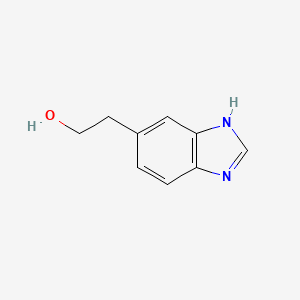
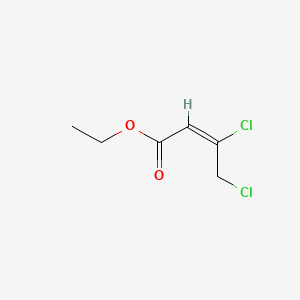
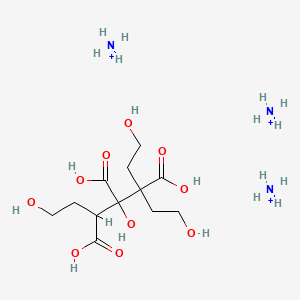
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

